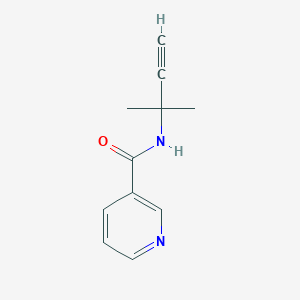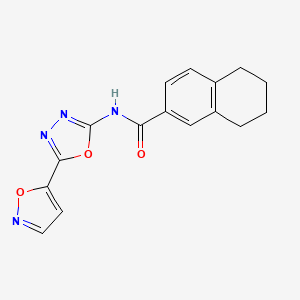
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate, also known as MTTM-Nap, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation of Naphthofuran Derivatives
A study by El-Wahab et al. (2011) explored the synthesis and biological evaluation of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These derivatives were synthesized through various reactions, leading to compounds with potential antibacterial and antifungal activities. This research highlights the versatility of naphtho[2,1-b]furan derivatives in creating biologically active compounds, potentially aligning with the interests in similar complex molecules like the one (El-Wahab et al., 2011).
Anticancer Evaluation of Naphthalen Derivatives
Gouhar and Raafat (2015) synthesized derivatives of naphthalen and evaluated their anticancer properties. The study demonstrates the chemical versatility of naphthalen derivatives and their potential as anticancer agents, suggesting the broader applicability of complex naphthoate compounds in medical research (Gouhar & Raafat, 2015).
Development of Selective and Potent 5-Lipoxygenase Inhibitors
Crawley et al. (1992) researched the development of methoxytetrahydropyrans as a new series of 5-lipoxygenase inhibitors. This study showcases the application of complex organic molecules in developing therapeutic agents targeting specific enzymes involved in inflammatory processes (Crawley et al., 1992).
Antibacterial Activities of Pyrano[2,3-d]pyrimidine Derivatives
El-Agrody et al. (2000) synthesized new derivatives of pyrano[2,3-d]pyrimidine and evaluated their antibacterial activities. This study provides insight into the potential of pyran and pyrimidine derivatives for developing new antibacterial agents, indicating the chemical and biological relevance of structurally complex molecules (El-Agrody et al., 2000).
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S2/c1-13-11-27-21(22-13)28-12-17-9-18(23)19(10-25-17)26-20(24)16-7-6-14-4-2-3-5-15(14)8-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLBLIJNGXMHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)

![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)
![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)
![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)